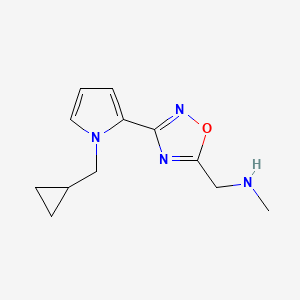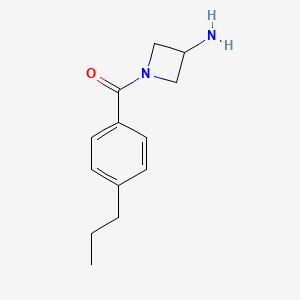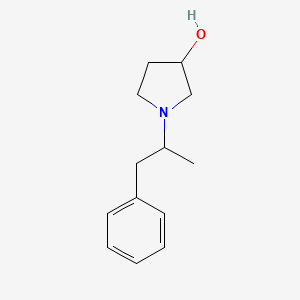
4-クロロ-6-エトキシ-2-メチルピリミジン
説明
4-Chloro-6-ethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-ethoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-クロロ-6-エトキシ-2-メチルピリミジン: は、有機合成における汎用性の高い中間体として役立ちます。その構造により、さらなる官能基化が可能になり、より複雑な分子を構築するための貴重な構成要素となります。 例えば、求核置換反応を受けることで、さまざまな側鎖を導入することができ、多様な有機化合物の合成における有用性を高めます .
医薬品研究
医薬品研究では、この化合物は、抗炎症、抗菌、抗HIV、抗マラリア、抗腫瘍特性を持つ可能性のある薬物の合成に使用されています。 ピリミジンコアは、多くの薬物において重要な要素であり、核酸におけるその重要性を反映しています .
農薬開発
この化学物質の特性は、農薬の開発において研究されています。 さらなる化学修飾のための足場として作用する能力により、新しい殺虫剤や除草剤の開発のための候補となり、より効率的でターゲットを絞った農業慣行に貢献しています .
染料製造
この化合物の誘導体は、染料製造に用途が見いだされる可能性があります。 さまざまな官能基を付加することにより、研究者は、繊維や工業用着色プロセスに有用な、特定の吸収特性を持つ新しい染料を開発することができます .
環境科学
最後に、環境科学では、研究者はこの化合物を用いて、汚染物質の検出または除去に役立つ化学物質を合成することができます。その修飾された誘導体は、特定の汚染物質に結合することができ、環境モニタリングと浄化の取り組みに役立ちます。
上記で述べた各用途は、4-クロロ-6-エトキシ-2-メチルピリミジンの独自の化学構造とそのさらなる修飾の可能性を活用しており、科学研究および産業用途におけるこの化合物の汎用性を示しています。 提供される情報は、現在の科学的知識と、化合物の化学的性質から推測される潜在的な用途に基づいています .
作用機序
are well known owing to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine, which illustrates their importance . Pyrimidines also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumour agents .
The compound “4-Chloro-6-ethoxy-2-methylpyrimidine” is a multifunctionalised pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-(methylthio)pyrimidine, which reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
生化学分析
Biochemical Properties
4-Chloro-6-ethoxy-2-methylpyrimidine plays a role in biochemical reactions as a multifunctional scaffold. It can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules . This compound interacts with various enzymes and proteins, particularly those involved in nucleic acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Cellular Effects
The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key enzymes in these pathways, 4-Chloro-6-ethoxy-2-methylpyrimidine can affect gene expression and cellular metabolism . In certain cell types, it has been shown to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 4-Chloro-6-ethoxy-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes . Additionally, 4-Chloro-6-ethoxy-2-methylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylpyrimidine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Chloro-6-ethoxy-2-methylpyrimidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-ethoxy-2-methylpyrimidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level must be reached before noticeable biological effects occur .
Metabolic Pathways
4-Chloro-6-ethoxy-2-methylpyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-ethoxy-2-methylpyrimidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for different cellular components .
Subcellular Localization
The subcellular localization of 4-Chloro-6-ethoxy-2-methylpyrimidine is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function within the cell, contributing to its overall biochemical effects .
特性
IUPAC Name |
4-chloro-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCZMZFAKWMXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)





